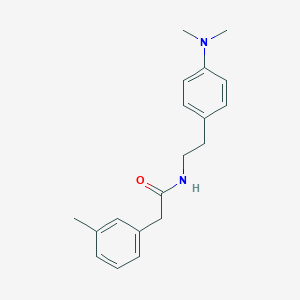
N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide typically involves the reaction of 4-(dimethylamino)phenethylamine with m-tolylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, sodium methoxide, organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
類似化合物との比較
Similar Compounds
- N-phenyl-N-(m-tolyl)acetamide
- (4-Dimethylamino-phenyl)-m-tolyl-methanone
- Dichloro4-(dimethylamino)phenyltellurium(IV)
Uniqueness
N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
生物活性
N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a dimethylamino group attached to a phenethyl moiety, along with an m-tolyl acetamide structure. This unique combination of functional groups suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C17H22N2O |
| Molecular Weight | 274.37 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- Receptor Binding : The compound may modulate the activity of neurotransmitter receptors, influencing pathways related to cognition and mood regulation.
- Enzyme Inhibition : Studies indicate that it could inhibit certain enzymes involved in cell proliferation, showcasing potential anticancer properties.
- Signal Transduction Modulation : By affecting signal transduction pathways, the compound may alter cellular responses critical for various physiological processes.
Biological Activity and Applications
Research has highlighted several promising applications for this compound:
- Anticancer Activity : Preliminary studies suggest that the compound inhibits enzymes linked to tumor growth and metastasis. Its ability to interfere with cell cycle progression makes it a candidate for further anticancer drug development.
- Neurological Effects : Given its structure, it may have implications in treating cognitive impairments by acting on acetylcholine receptors or similar neurotransmitter systems .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. The compound was shown to reduce cell viability at micromolar concentrations, indicating its potential as a therapeutic agent against specific cancers .
- Pharmacological Profiling : In a study assessing its pharmacological profile, the compound was tested against various targets, including GPCRs (G-protein-coupled receptors). Results indicated that it acts as a positive allosteric modulator for certain receptors involved in neurotransmission .
- Safety and Toxicology : Toxicological assessments revealed that the compound exhibits low toxicity at therapeutic doses, making it a safer option compared to other chemotherapeutic agents. However, further studies are needed to fully understand its safety profile .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-(dimethylamino)-2-phenylethyl)acetamide | Lacks m-tolyl group | Different chemical reactivity |
| N,N-Dimethyl-3-phenylpropanamide | Contains a straight-chain structure | Distinct mechanism of action compared to branched structures |
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-5-4-6-17(13-15)14-19(22)20-12-11-16-7-9-18(10-8-16)21(2)3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVRWBVIFDOKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














